molecular formula C8H7FN2S B3240196 4-Fluoro-7-(methylthio)-1H-indazole CAS No. 1428234-83-6

4-Fluoro-7-(methylthio)-1H-indazole

Cat. No.: B3240196
CAS No.: 1428234-83-6
M. Wt: 182.22 g/mol
InChI Key: AAMOEXXDBJRURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-7-(methylthio)-1H-indazole is a fluorinated indazole derivative. Indazole compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of a fluorine atom and a methylthio group in the indazole ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-7-(methylthio)-1H-indazole typically involves the introduction of the fluorine and methylthio groups onto the indazole scaffold. One common method is the nucleophilic substitution reaction where a suitable indazole precursor is reacted with a fluorinating agent and a methylthiolating agent under controlled conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require the presence of a base like potassium carbonate (K2CO3) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-7-(methylthio)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as solvent.

    Reduction: LiAlH4, NaBH4, ethanol as solvent.

    Substitution: Nucleophiles like amines or thiols, DMF or DMSO as solvent, K2CO3 as base.

Major Products

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex fluorinated indazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-7-(methylthio)-1H-indazole is largely dependent on its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylthio group can modulate its lipophilicity and membrane permeability. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-1H-indazole: Lacks the methylthio group, which can result in different biological activities and chemical properties.

    7-(Methylthio)-1H-indazole: Lacks the fluorine atom, which can affect its binding affinity and reactivity.

    4-Fluoro-7-(methylsulfonyl)-1H-indazole: Contains a sulfonyl group instead of a methylthio group, leading to different chemical reactivity and biological activities.

Properties

IUPAC Name

4-fluoro-7-methylsulfanyl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2S/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMOEXXDBJRURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C2C(=C(C=C1)F)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-7-(methylthio)-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-Fluoro-7-(methylthio)-1H-indazole
Reactant of Route 3
Reactant of Route 3
4-Fluoro-7-(methylthio)-1H-indazole
Reactant of Route 4
Reactant of Route 4
4-Fluoro-7-(methylthio)-1H-indazole
Reactant of Route 5
Reactant of Route 5
4-Fluoro-7-(methylthio)-1H-indazole
Reactant of Route 6
4-Fluoro-7-(methylthio)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.